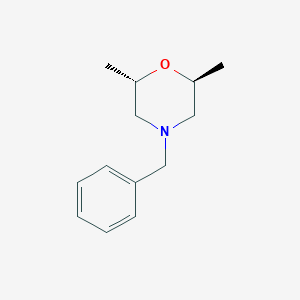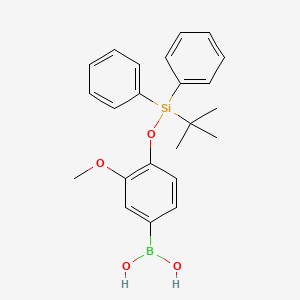
(4-((tert-Butyldiphenylsilyl)oxy)-3-methoxyphenyl)boronic acid
Vue d'ensemble
Description
(4-((tert-Butyldiphenylsilyl)oxy)-3-methoxyphenyl)boronic acid is a boronic acid derivative that features a boron atom bonded to a phenyl ring substituted with a tert-butyl(diphenyl)silyl group and a methoxy group. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
Méthodes De Préparation
The synthesis of (4-((tert-Butyldiphenylsilyl)oxy)-3-methoxyphenyl)boronic acid typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of the starting material, which is often a phenol derivative.
Protection of Hydroxyl Group: The hydroxyl group of the phenol is protected using tert-butyl(diphenyl)silyl chloride in the presence of a base such as imidazole or pyridine.
Methoxylation: The protected phenol is then subjected to methoxylation using a methylating agent like methyl iodide in the presence of a base.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to enhance efficiency and yield.
Analyse Des Réactions Chimiques
(4-((tert-Butyldiphenylsilyl)oxy)-3-methoxyphenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Reduction: The boronic acid group can be reduced to form the corresponding borane.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions with aryl or vinyl halides to form biaryl or styrene derivatives.
Common reagents and conditions used in these reactions include:
Oxidation: Hydrogen peroxide or sodium perborate in aqueous or organic solvents.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), and solvents (e.g., toluene or ethanol).
Major products formed from these reactions include phenols, boranes, and biaryl or styrene derivatives.
Applications De Recherche Scientifique
(4-((tert-Butyldiphenylsilyl)oxy)-3-methoxyphenyl)boronic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.
Biology: Investigated for its potential as a protease inhibitor due to the boronic acid group’s ability to form reversible covalent bonds with serine and threonine residues in enzyme active sites.
Medicine: Explored for its potential use in drug development, particularly in the design of boron-containing drugs for cancer therapy and other diseases.
Industry: Utilized in the synthesis of advanced materials, including polymers and electronic materials, due to its unique reactivity and structural properties.
Mécanisme D'action
The mechanism of action of (4-((tert-Butyldiphenylsilyl)oxy)-3-methoxyphenyl)boronic acid involves the interaction of the boronic acid group with target molecules. The boronic acid group can form reversible covalent bonds with nucleophilic groups such as hydroxyl, amino, and thiol groups. This interaction can inhibit the activity of enzymes by blocking their active sites or altering their conformation. The molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
(4-((tert-Butyldiphenylsilyl)oxy)-3-methoxyphenyl)boronic acid can be compared with other boronic acid derivatives, such as:
Phenylboronic acid: Lacks the tert-butyl(diphenyl)silyl and methoxy groups, resulting in different reactivity and applications.
(4-Methoxyphenyl)boronic acid: Similar to this compound but lacks the tert-butyl(diphenyl)silyl group, affecting its steric and electronic properties.
(4-{[tert-Butyl(diphenyl)silyl]oxy}phenyl)boronic acid:
Propriétés
Numéro CAS |
482309-54-6 |
|---|---|
Formule moléculaire |
C23H27BO4Si |
Poids moléculaire |
406.4 g/mol |
Nom IUPAC |
[4-[tert-butyl(diphenyl)silyl]oxy-3-methoxyphenyl]boronic acid |
InChI |
InChI=1S/C23H27BO4Si/c1-23(2,3)29(19-11-7-5-8-12-19,20-13-9-6-10-14-20)28-21-16-15-18(24(25)26)17-22(21)27-4/h5-17,25-26H,1-4H3 |
Clé InChI |
ZSPFICKKGHQCFL-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC(=C(C=C1)O[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C(C)(C)C)OC)(O)O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
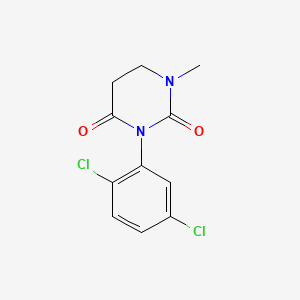
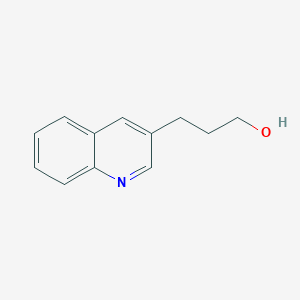


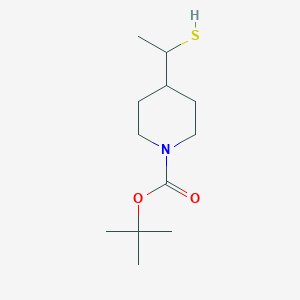
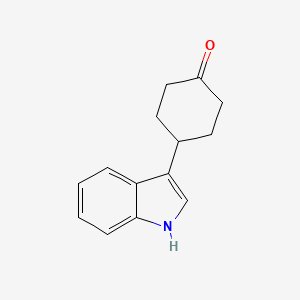
![7-(trifluoromethyl)pyrido[3,2-d]pyrimidin-4(3H)-one](/img/structure/B8750009.png)
![Benzoic acid, 4-[[[(1,1-dimethylethoxy)carbonyl]methylamino]methyl]-, methyl ester](/img/structure/B8750022.png)

![3-[4-(3-Hydroxyprop-1-ynyl)phenyl]prop-2-yn-1-ol](/img/structure/B8750041.png)
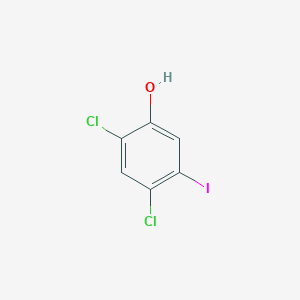
![7-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B8750063.png)
